Etofylline clofibrate

概要

説明

エトフィリン・クロフィブレートは、脂質低下作用と抗血栓作用で知られる化合物です。ペルオキシソーム増殖剤活性化レセプターアルファ (PPARα) アゴニストとして作用する低分子薬です。 この化合物は、主に心血管疾患や呼吸器疾患の治療に使用されます .

準備方法

エトフィリン・クロフィブレートは、l-メチルキサンチン-2,7-ジオンを原料として合成されます。合成経路には、エトフィリンとクロフィブリン酸のエステル化が含まれます。 反応条件は通常、酸触媒とクロロホルムまたはアセトンなどの有機溶媒の使用が含まれます . 工業生産方法は、同様の合成経路に従いますが、大規模生産に最適化されており、最終生成物の高収率と高純度が保証されます .

化学反応の分析

科学的研究の応用

Lipid-Lowering Effects

Etofylline clofibrate has demonstrated efficacy in reducing lipid levels, particularly in patients with different types of hyperlipoproteinemia. Research indicates that it effectively lowers plasma cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.

- Clinical Study Findings :

- A study involving patients with type II hyperlipoproteinemia reported a reduction in LDL cholesterol by 22% and triglycerides by 25% after treatment with 750 mg/day of this compound over 12 weeks .

- Another comparative study showed that this compound, while less potent than other fibrates like gemfibrozil and bezafibrate, still produced significant increases in HDL levels .

Safety Profile and Adverse Reactions

While this compound is generally well-tolerated, some adverse effects have been reported:

- Gastrointestinal symptoms are the most common side effects associated with fibrates, including this compound .

- A study indicated that no significant toxic effects were observed in chronic toxicity studies; however, liver function was monitored as it was identified as a target organ for potential toxicity .

Comparative Efficacy

In clinical trials comparing various fibrates:

- This compound was found to be less effective than gemfibrozil and bezafibrate in lowering triglycerides but comparable in increasing HDL cholesterol .

- The compound's effectiveness was noted to be similar to that of standard preparations containing clofibrate, suggesting it may provide similar therapeutic benefits at lower doses .

Case Studies

Several case studies illustrate the practical applications of this compound:

- A case involving familial combined hyperlipidemia showed that treatment with this compound resulted in improved lipid profiles without significant adverse reactions .

- In another study focusing on patients with type IV hyperlipoproteinemia, this compound led to marked reductions in VLDL cholesterol and triglycerides while maintaining HDL levels .

Summary Table of Clinical Findings

| Study Type | Patient Type | Dose (mg/day) | LDL Reduction (%) | HDL Increase (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|---|

| Hyperlipoproteinemia Study | Type II | 750 | 22 | Significant | 25 |

| Comparative Efficacy | Types IIb, III, IV | Variable | Varies | Increased | Varies |

| Familial Combined Hyperlipidemia | Mixed | Variable | Not specified | Improved | Not specified |

作用機序

エトフィリン・クロフィブレートは、脂質代謝に関与する遺伝子の発現を調節する核内受容体であるPPARαを活性化することで効果を発揮します。この活性化により、リポタンパク質リパーゼ活性が上昇し、トリグリセリドの分解と、超低密度リポタンパク質(VLDL)から低密度リポタンパク質(LDL)および高密度リポタンパク質(HDL)への変換が起こります。 この化合物は、酸化ストレスと炎症も抑制し、治療効果に貢献しています .

類似の化合物との比較

エトフィリン・クロフィブレートは、フェノフィブレート、ゲムフィブロジル、ベザフィブレートなどの他のフィブレートと似ています。 脂質低下作用と抗血栓作用の両方を持つという二重の作用が特徴です。 他のフィブレートとは異なり、エトフィリン・クロフィブレートは内皮プロスタサイクリン(PGI2)と特異的なアゴニスト相互作用があり、抗血栓作用を強化します .

類似の化合物

- フェノフィブレート

- ゲムフィブロジル

- ベザフィブレート

- クロフィブレート

類似化合物との比較

Etofylline clofibrate is similar to other fibrates such as fenofibrate, gemfibrozil, and bezafibrate. it is unique in its dual action as both a hypolipidemic and antithrombotic agent. Unlike other fibrates, this compound has a specific agonistic interaction with intimal prostacyclin (PGI2), enhancing its antithrombotic properties .

Similar Compounds

- Fenofibrate

- Gemfibrozil

- Bezafibrate

- Clofibrate

生物活性

Etofylline clofibrate, also known as theophylline clofibrate, is a compound used primarily for its hypolipidemic and antithrombotic properties. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O₅ |

| Molecular Weight | 420.847 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 615.8 ± 65.0 °C at 760 mmHg |

| Melting Point | 133-135 °C |

This compound is an ester of clofibric acid and theophylline, characterized by its unique chemical structure which contributes to its pharmacological effects.

This compound exhibits several biological activities:

- Lipid Regulation : It lowers levels of very low-density lipoprotein (VLDL) and total cholesterol while increasing high-density lipoprotein (HDL) levels. In clinical studies, doses of 750 mg of this compound were found to have a lipid-lowering effect comparable to 1500 mg of clofibrate .

- Antithrombotic Effects : The compound reduces platelet aggregation and plasma viscosity, which may help prevent coronary heart disease (CHD) .

- Agonistic Interaction : It interacts with prostacyclin (PGI2) pathways, enhancing vascular function and potentially improving endothelial health .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

- Case Studies : In a double-blind crossover study involving patients with type IIb and IV hyperlipoproteinemia, this compound demonstrated significant reductions in triglycerides and cholesterol levels without notable side effects .

- Adverse Drug Reactions (ADRs) : A study analyzing ADRs associated with non-statin antihyperlipidemic drugs found that this compound accounted for 2.871% of reported cases, with gastrointestinal symptoms being the most common .

Safety Profile

The safety of this compound has been assessed through various toxicological studies:

- Acute Toxicity : Studies indicated that it has a lower toxicity profile compared to other fibrates like clofibrate and bezafibrate, with no significant late mortalities observed in animal models .

- Chronic Toxicity : Chronic studies revealed that while the liver was identified as a target organ, the compound showed a favorable safety margin at therapeutic doses .

Comparative Efficacy

A comparative study highlighted the efficacy of this compound against standard treatments:

- Efficacy in Lipid Reduction : The compound was found to be effective in reducing VLDL cholesterol by 22% in type IIb patients while also significantly increasing HDL cholesterol by 22% .

- Synergistic Effects : The combination of theophylline with clofibric acid in this compound may enhance its lipid-lowering effects beyond what is achieved by either component alone .

特性

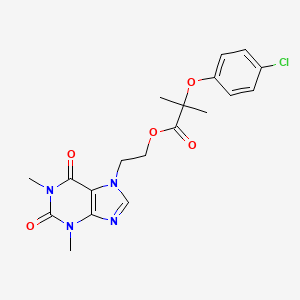

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAKGJDISSNVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023032 | |

| Record name | Etofylline clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54504-70-0 | |

| Record name | Theofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theofibrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THEOFIBRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etofylline clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofylline clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。